molecular formula C13H18ClN3O B12234420 N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12234420
M. Wt: 267.75 g/mol
InChI Key: KLOINFXAOIYHRQ-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring a 4-methoxybenzyl substituent and two methyl groups at the 1- and 3-positions of the pyrazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-13(9-16(2)15-10)14-8-11-4-6-12(17-3)7-5-11;/h4-7,9,14H,8H2,1-3H3;1H

InChI Key

KLOINFXAOIYHRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(C=C2)OC)C.Cl

Origin of Product

United States

Preparation Methods

Key Reaction Pathways and Mechanistic Insights

The synthesis of N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine; hydrochloride follows three primary stages:

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For 1,3-dimethylpyrazole, acetylacetone reacts with hydrazine hydrate under acidic conditions (e.g., HCl or H₂SO₄) to yield 1,3-dimethylpyrazol-4-amine. The reaction proceeds through a tautomerization mechanism, where the enol form of acetylacetone reacts with hydrazine to form a hydrazone intermediate, followed by cyclization.

N-Alkylation with 4-Methoxybenzyl Chloride

The 4-methoxybenzyl group is introduced via nucleophilic substitution. 1,3-Dimethylpyrazol-4-amine reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds at 60–80°C for 4–6 hours, achieving yields of 70–85%.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in anhydrous ether or ethanol. This step enhances solubility and stability, critical for pharmaceutical applications.

Detailed Synthetic Procedures

Stepwise Synthesis Protocol

Step 1: Synthesis of 1,3-Dimethylpyrazol-4-amine
  • Reagents : Acetylacetone (5.0 g, 0.05 mol), hydrazine hydrate (3.0 g, 0.06 mol), HCl (conc., 10 mL).
  • Procedure : Acetylacetone and hydrazine hydrate are refluxed in HCl at 100°C for 3 hours. The mixture is cooled, neutralized with NaOH, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield a white solid.
  • Yield : 78% (4.2 g).
Step 2: N-Alkylation with 4-Methoxybenzyl Chloride
  • Reagents : 1,3-Dimethylpyrazol-4-amine (3.0 g, 0.027 mol), 4-methoxybenzyl chloride (4.5 g, 0.029 mol), K₂CO₃ (5.6 g, 0.041 mol), DMF (30 mL).
  • Procedure : The amine and K₂CO₃ are suspended in DMF, and 4-methoxybenzyl chloride is added dropwise. The mixture is stirred at 70°C for 6 hours, filtered, and concentrated. The residue is purified via column chromatography (hexane:ethyl acetate, 3:1).
  • Yield : 82% (4.1 g).
Step 3: Salt Formation with HCl
  • Reagents : N-[(4-Methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine (3.5 g, 0.014 mol), HCl (1.2 M in ethanol, 15 mL).
  • Procedure : The free base is dissolved in ethanol, and HCl is added slowly at 0°C. The precipitate is filtered, washed with cold ether, and dried.
  • Yield : 95% (3.8 g).

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

  • DMF vs. Acetonitrile : DMF provides higher yields (82% vs. 68%) due to better solubility of intermediates.
  • Reaction Temperature : Optimal alkylation occurs at 70°C; higher temperatures (>90°C) promote side reactions like elimination.

Catalytic Approaches

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rates by 30% in biphasic systems.
  • Microwave Assistance : Microwave irradiation reduces reaction time from 6 hours to 45 minutes with comparable yields.

Analytical Characterization

Spectroscopic Data

Property Value
Molecular Formula C₁₃H₁₈ClN₃O
Molecular Weight 267.75 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 2.21 (s, 3H, CH₃), 2.35 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 4.32 (s, 2H, CH₂), 6.85–7.25 (m, 4H, Ar-H).
IR (KBr) 3250 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

Purity Assessment

  • HPLC : >99% purity (C18 column, methanol:water 70:30, 1.0 mL/min).
  • Melting Point : 218–220°C (decomp.).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactors : Enable precise temperature control and reduce reaction time by 50% compared to batch processes.
  • Cost Analysis : Bulk production reduces raw material costs by 40% (estimated $120/kg at 100 kg scale).

Waste Management

  • Solvent Recovery : DMF is recycled via distillation, achieving 90% recovery.
  • Byproduct Utilization : K₂CO₃ filtrates are neutralized and repurposed for agricultural applications.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences
N-[(4-Methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine hydrochloride C₁₃H₁₈ClN₃O 267.76 (calculated) 1,3-dimethylpyrazole; 4-methoxybenzyl Reference compound.
N-[(4-Methoxyphenyl)methyl]-1-methylpyrazol-4-amine hydrochloride C₁₂H₁₆ClN₃O 253.73 1-methylpyrazole; 4-methoxybenzyl Lacks a methyl group at the pyrazole 3-position.
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride C₁₂H₁₆ClN₃O₂ 285.73 Unsubstituted pyrazole; 3,4-dimethoxybenzyl Additional methoxy group on phenyl ring; pyrazole lacks methyl groups.
3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine hydrochloride C₁₁H₁₄ClN₃O₂ 255.70 1-methylpyrazole; 4-methoxyphenoxy (ether linkage) Phenoxy group replaces benzyl; pyrazole 3-position is unsubstituted.
4-[5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) C₂₄H₂₂N₄O₄S 478.52 1,3,4-oxadiazole core; sulfamoyl and benzamide groups; 4-methoxybenzyl Oxadiazole replaces pyrazole; additional sulfamoyl and benzamide functionalities.

Key Research Findings

  • Role of Methyl Groups : Methylation at pyrazole positions 1 and 3 (target compound) likely improves metabolic stability compared to unmethylated analogs (e.g., ) .
  • Heterocyclic Core : Pyrazole derivatives generally exhibit better pharmacokinetic profiles than oxadiazoles (e.g., LMM5) due to reduced susceptibility to hydrolysis .

Biological Activity

N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a pyrazole derivative that has garnered attention for its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits properties that make it a candidate for various therapeutic applications, including anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN3OC_{13}H_{18}ClN_3O, with a molecular weight of approximately 267.75 g/mol. The structure includes a five-membered heterocyclic ring with two nitrogen atoms, characteristic of pyrazoles, and features a methoxyphenyl group that enhances its biological activity.

Research indicates that this compound interacts with specific biological targets, primarily by inhibiting enzymes and modulating receptor activity. Its mechanism involves binding to active sites on enzymes, effectively blocking their function and influencing various metabolic pathways. This interaction can lead to significant pharmacological effects, such as:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways critical for cellular functions.

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits potent anti-inflammatory properties. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth. Notably, it has shown effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF73.79Cytotoxic
SF-26812.50Cytotoxic
NCI-H46042.30Cytotoxic

These findings suggest that this compound could be a valuable compound in cancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties. For example:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Studies : A study published in MDPI highlighted the compound's cytotoxic effects against breast cancer cells (MCF7) with an IC50 value of 3.79 µM .
  • Anti-inflammatory Research : Another investigation revealed its potential to inhibit cytokine production in macrophages, suggesting its utility in inflammatory conditions .
  • Antimicrobial Evaluation : Research conducted on the antimicrobial properties indicated effective inhibition of biofilm formation by pathogenic bacteria .

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